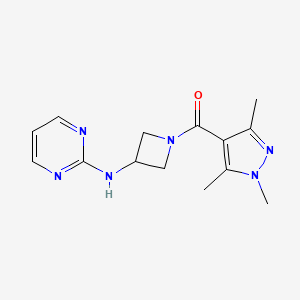
3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(4-methoxyphenyl)-1H-pyrazole, commonly known as BPP, is a pyrazole derivative that has gained significant attention due to its potential therapeutic applications. BPP is a small molecule that has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study by Tamer et al. (2015) explored the nonlinear optical properties of a molecule structurally similar to 3,5-bis(4-methoxyphenyl)-1H-pyrazole. They found that the small energy gap between the frontier molecular orbitals contributes to the nonlinear optical activity of the molecule, highlighting its potential in optical applications (Tamer et al., 2015).
Tautomerism Studies
Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles, including compounds structurally related to 3,5-bis(4-methoxyphenyl)-1H-pyrazole. Their research focused on understanding the tautomerism in both solution and solid states, contributing to the knowledge of structural dynamics in pyrazole derivatives (Cornago et al., 2009).
Structural and Theoretical Analysis
Evecen et al. (2016) conducted experimental and theoretical investigations on a pyrazole compound similar to 3,5-bis(4-methoxyphenyl)-1H-pyrazole. Their study involved characterizing the compound using various spectroscopic and X-ray diffraction methods, providing insights into the molecular structure and properties (Evecen et al., 2016).
Crystal Structure Analysis
Kanmazalp et al. (2020) determined the crystal and molecular structure of a pyrazole derivative closely related to 3,5-bis(4-methoxyphenyl)-1H-pyrazole. The study revealed details about the molecular interactions and crystal packing, contributing to the understanding of solid-state chemistry of pyrazoles (Kanmazalp et al., 2020).
Corrosion Inhibition
Singh et al. (2020) explored the use of pyrazol derivatives in corrosion inhibition. This research is relevant for the industrial application of pyrazoles in protecting metals against corrosion, particularly in harsh chemical environments (Singh et al., 2020).
Ligand Synthesis
Silva et al. (1997) synthesized new heterocyclic ligands, including compounds related to 3,5-bis(4-methoxyphenyl)-1H-pyrazole. The study provided insights into the molecular structures and potential applications of these compounds as ligands in coordination chemistry (Silva et al., 1997).
Biological Activity in Cancer Research
Ananda et al. (2017) synthesized novel pyrazole derivatives and assessed their cytotoxic effects against cancer cells. This study suggests the potential of pyrazole compounds, including those structurally similar to 3,5-bis(4-methoxyphenyl)-1H-pyrazole, in the development of anticancer agents (Ananda et al., 2017).
Eigenschaften
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-7-3-12(4-8-14)16-11-17(19-18-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCRGDKFGHPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-methoxyphenyl)-1H-pyrazole | |
CAS RN |
75059-30-2 |
Source


|
| Record name | 3,5-bis(4-methoxyphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)






![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)

![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)


![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)
![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)